

Toxicological Profile of Quinaldine and Its Derivatives: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Quinaldine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **quinaldine** (2-methylquinoline) and its various derivatives. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key toxicological endpoints, details experimental methodologies for pivotal studies, and visualizes associated signaling pathways to facilitate a deeper understanding of the structure-toxicity relationships within this class of compounds.

Acute Toxicity

The acute toxicity of **quinaldine** and its derivatives has been evaluated in various animal models, primarily focusing on lethality (LD50), as well as dermal and ocular irritation.

Lethal Dose (LD50)

Quinaldine exhibits moderate acute toxicity following oral and dermal administration. The oral LD50 in rats is reported to be 1230 mg/kg.[1][2][3][4][5][6][7] The dermal LD50 in rabbits is 1978 mg/kg (converted from 1870 μ L/kg).[8][9] Several derivatives of **quinaldine** have also been assessed for their acute toxicity. For instance, 2-methyl-8-hydroxyquinoline has an oral LD50 in rats of 2125-2250 mg/kg.

Table 1: Acute Oral and Dermal Toxicity Data for **Quinaldine** and Its Derivatives

Compound	Test Species	Route of Administration	LD50	Reference(s)
Quinaldine (2-Methylquinoline)	Rat	Oral	1230 mg/kg	[1][2][3][4][5][6] [7]
Quinaldine (2-Methylquinoline)	Rabbit	Dermal	1978 mg/kg	[8][9]
2-Methyl-8-hydroxyquinoline	Rat	Oral	2125-2250 mg/kg	
8-Nitroquinoline	-	-	Harmful if swallowed, in contact with skin, or if inhaled	[6]
5-Nitroquinoline	-	-	Harmful if swallowed, in contact with skin, or if inhaled	[10]

Skin and Eye Irritation

Quinaldine is reported to be a strong irritant to mucous membranes and can cause skin and eye irritation.[8][11] In rabbits, it has been shown to cause mild skin irritation after 24 hours of exposure.[2][6]

Genotoxicity and Mutagenicity

The genotoxic potential of **quinaldine** and its derivatives has been investigated using both *in vitro* and *in vivo* assays.

Ames Test

Quinaldine has been reported to be mutagenic for bacteria and/or yeast.[8] Specifically, it has shown positive results in the Ames test with *Salmonella typhimurium* strain TA100 in the presence of metabolic activation.[3] Studies on quinoline, the parent compound, also show mutagenic activity in *S. typhimurium* TA100 with metabolic activation.[11] The mutagenicity of

quinoline derivatives is influenced by the nature and position of substituents. For example, 6-nitroquinoline, 8-nitroquinoline, 6-methylquinoline, and 8-hydroxyquinoline are mutagenic in the Ames test.[\[12\]](#)

In Vivo Genotoxicity

In vivo studies on quinoline have shown positive results in a bone marrow micronucleus assay in mice.[\[3\]](#) However, no in vivo genotoxicity data are available for 2-methylquinoline (**quinaldine**) itself.[\[3\]](#) Studies on other quinoline derivatives, such as 8-hydroxyquinoline, did not show a measurable effect on chromosome aberrations or sister chromatid exchanges in mouse marrow cells.[\[1\]](#) In contrast, 4-nitroquinoline-1-oxide, a potent mutagenic and carcinogenic quinoline derivative, is a strong inducer of both chromosome aberrations and sister chromatid exchanges.[\[1\]](#)

Table 2: Genotoxicity of **Quinaldine** and Its Derivatives

Compound	Test System	Result	Reference(s)
Quinaldine (2-Methylquinoline)	Ames Test (S. typhimurium TA100, with S9)	Positive	[3]
Quinaldine (2-Methylquinoline)	Mutagenic for bacteria and/or yeast	Positive	[8]
Quinoline	Ames Test (S. typhimurium TA100, with S9)	Positive	[11]
Quinoline	In vivo mouse bone marrow micronucleus assay	Positive	[3]
6-Nitroquinoline	Ames Test	Mutagenic	[12]
8-Nitroquinoline	Ames Test	Mutagenic	[12]
6-Methylquinoline	Ames Test	Mutagenic	[12]
8-Hydroxyquinoline	Ames Test	Mutagenic	[12]
8-Hydroxyquinoline	In vivo mouse marrow cells (chromosome aberrations, SCE)	Negative	[1]
4-Nitroquinoline-1-oxide	In vivo mouse marrow cells (chromosome aberrations, SCE)	Positive	[1]
Dichloroquinoline	Mutagenicity in S. typhimurium TA98 and TA100	Positive	[7]

Carcinogenicity

While specific carcinogenicity data for **quinaldine** is limited, studies on its parent compound, quinoline, and other derivatives provide valuable insights. Quinoline is classified as a Category 2 carcinogenic substance and is a known hepatocarcinogen in rats and mice.[3][13]

Long-term studies on quinoline derivatives have shown varied carcinogenic potential. For instance, 8-nitroquinoline induced forestomach tumors in both male and female rats.[12] In contrast, 6-nitroquinoline only induced focal hyperplasia of the forestomach.[12] This highlights the significant role of substituent position in determining the carcinogenic outcome.

Table 3: Carcinogenicity of Quinoline Derivatives

Compound	Test Species	Target Organ(s)	Finding	Reference(s)
Quinoline	Rat, Mouse	Liver	Hepatocellular adenomas and carcinomas, hemangiosarcom as	[13]
8-Nitroquinoline	Rat	Forestomach	Squamous cell papillomas and carcinomas	[12]
6-Nitroquinoline	Rat	Forestomach	Focal hyperplasia	[12]

Metabolism

The metabolism of **quinidine** and its derivatives is a key factor in their toxicological profile, often leading to the formation of reactive metabolites. In rabbits, subcutaneously injected **quinidine** is metabolized to 2-hydroxy**quinidine**, 6-hydroxy**quinidine**, and quinaldic acid, which are then excreted in the urine.[1] However, when administered orally to rabbits, **quinidine** can be excreted unchanged.[1] The metabolism of quinoline 3-carboxamide derivatives has been shown to be mediated by cytochrome P450 enzymes, leading to hydroxylated and dealkylated metabolites.[2]

Molecular Toxicology and Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the toxicity of **quinidine** and its derivatives, with a focus on their impact on key cellular signaling pathways.

Apoptosis and Cell Cycle Arrest

Several quinoline and quinolone derivatives have been shown to induce apoptosis in cancer cells.^[8] This can occur through the activation of both extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways.^[1] Some derivatives have been observed to cause cell cycle arrest, particularly in the S phase, by intercalating with DNA.^[8]

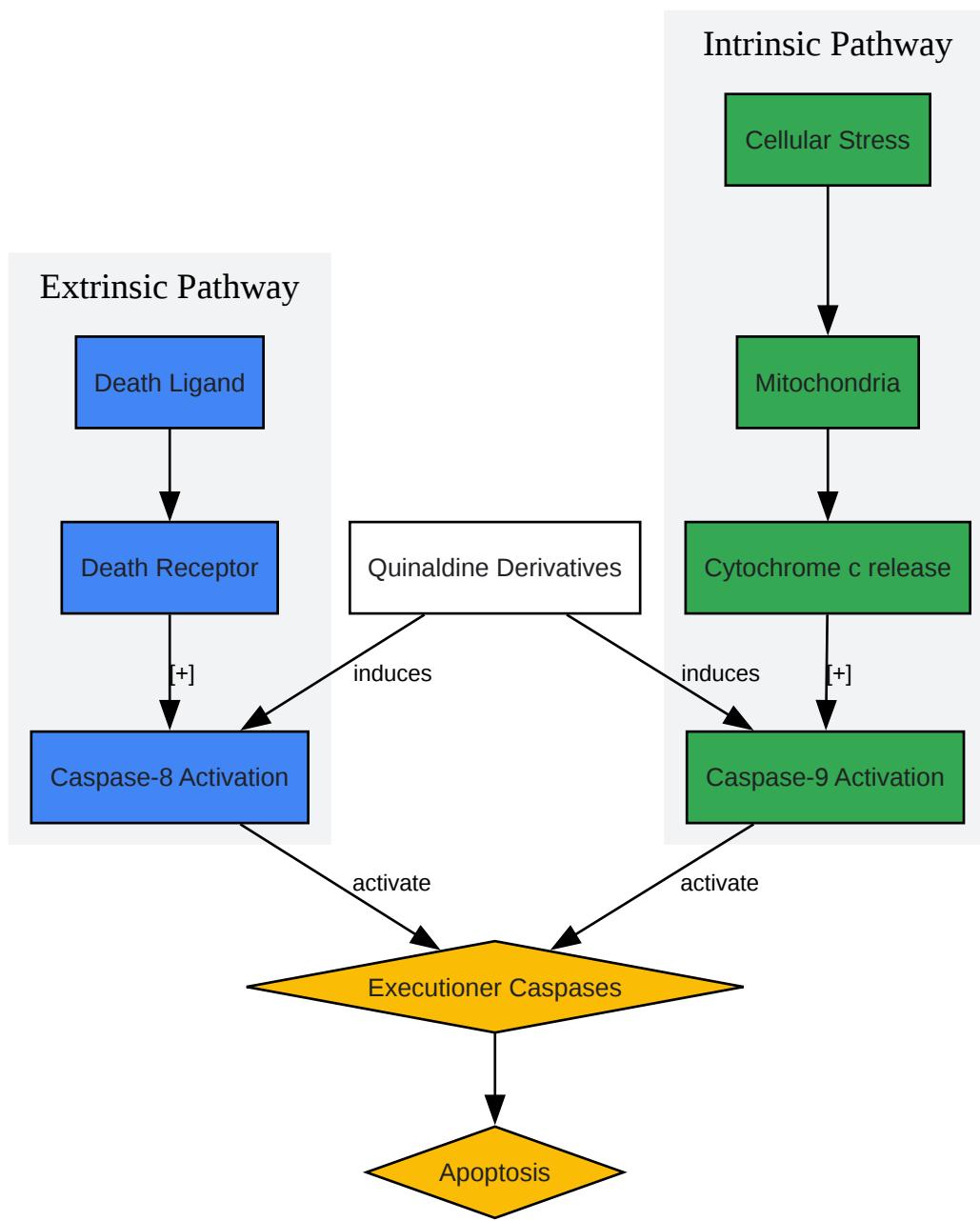
p53 Signaling Pathway

Quinacrine, a quinoline derivative, has been shown to activate the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis in response to cellular stress.^[14] Quinaldic acid has also been found to induce changes in the expression of the p53 tumor suppressor protein.^[15]

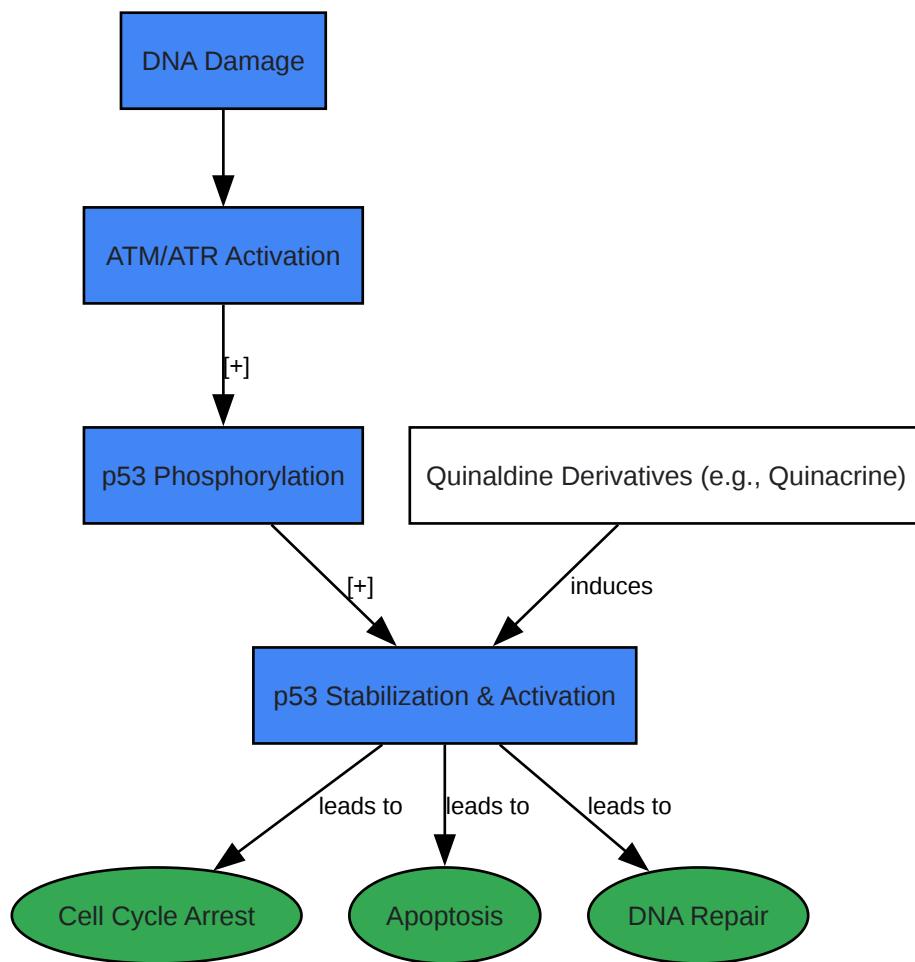
MAP Kinase (MAPK) Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis.^{[16][17]} Certain quinolinone and naphthyridinone derivatives have been identified as potent inhibitors of p38 MAP kinase, a key component of this pathway.^[18]

Below are diagrams illustrating some of the key signaling pathways affected by **quinaldine** and its derivatives.

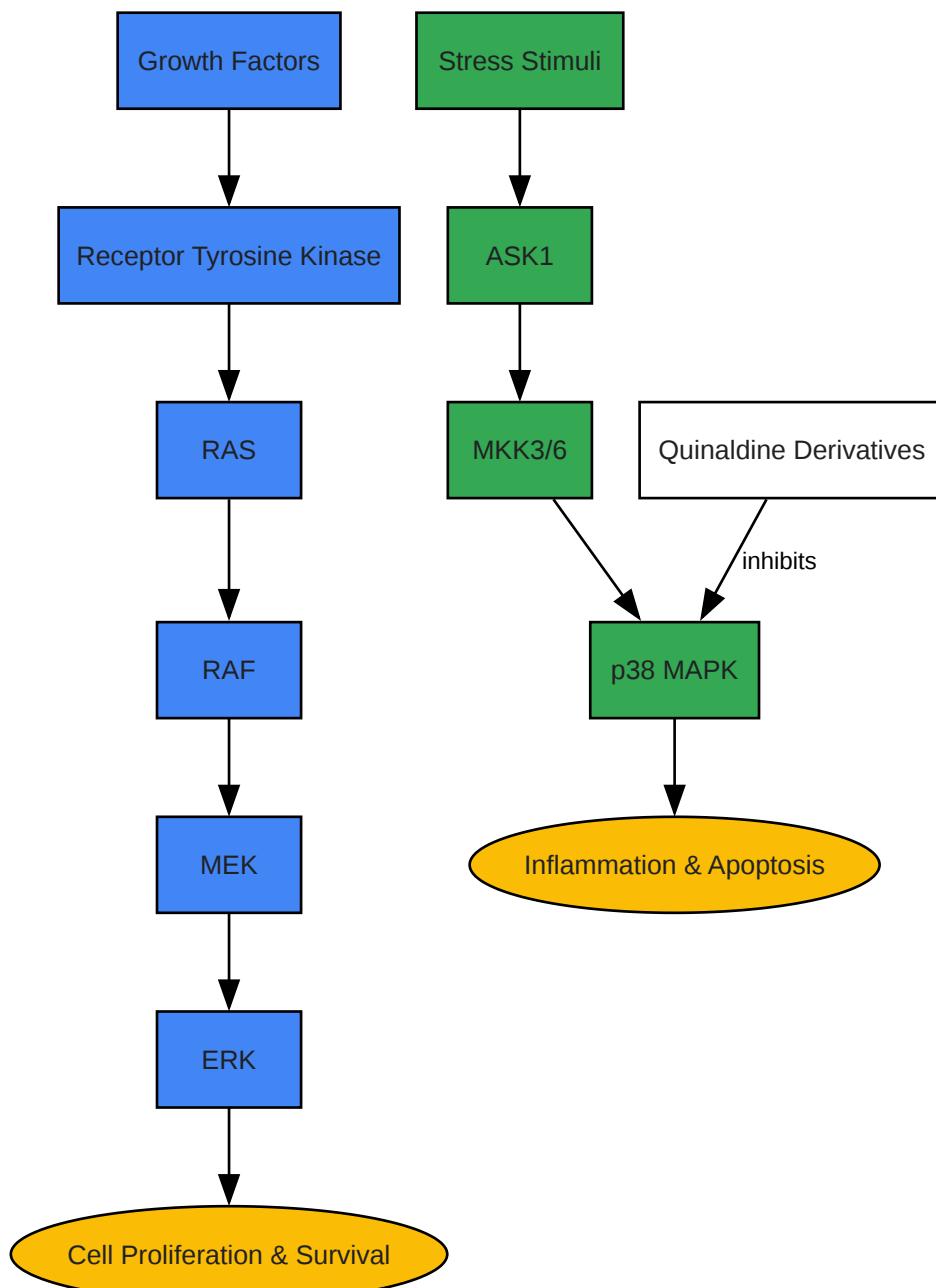
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Caption: Apoptosis induction by **quinaldine** derivatives.



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Caption: Activation of the p53 signaling pathway.



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Caption: Modulation of the MAP Kinase signaling pathway.

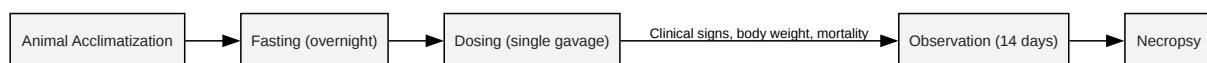
Experimental Protocols

This section provides an overview of the methodologies for key toxicological assays cited in this guide, based on OECD guidelines and common laboratory practices.

Acute Oral Toxicity (OECD 401/423)

The acute oral toxicity of a substance is typically determined using a limit test or a full study design.

- **Test Animals:** Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) are commonly used.^[19] Animals are acclimatized to laboratory conditions before the study.
- **Housing and Feeding:** Animals are housed in appropriate cages with controlled temperature and humidity.^[19] Food is withheld overnight before dosing, but water is available ad libitum.^[15]
- **Dose Administration:** The test substance is administered in a single dose by gavage.^[15] The volume administered is typically based on the animal's body weight. For a limit test, a dose of 2000 mg/kg is often used.^[15]
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.^[15]
- **Pathology:** A gross necropsy is performed on all animals at the end of the study.



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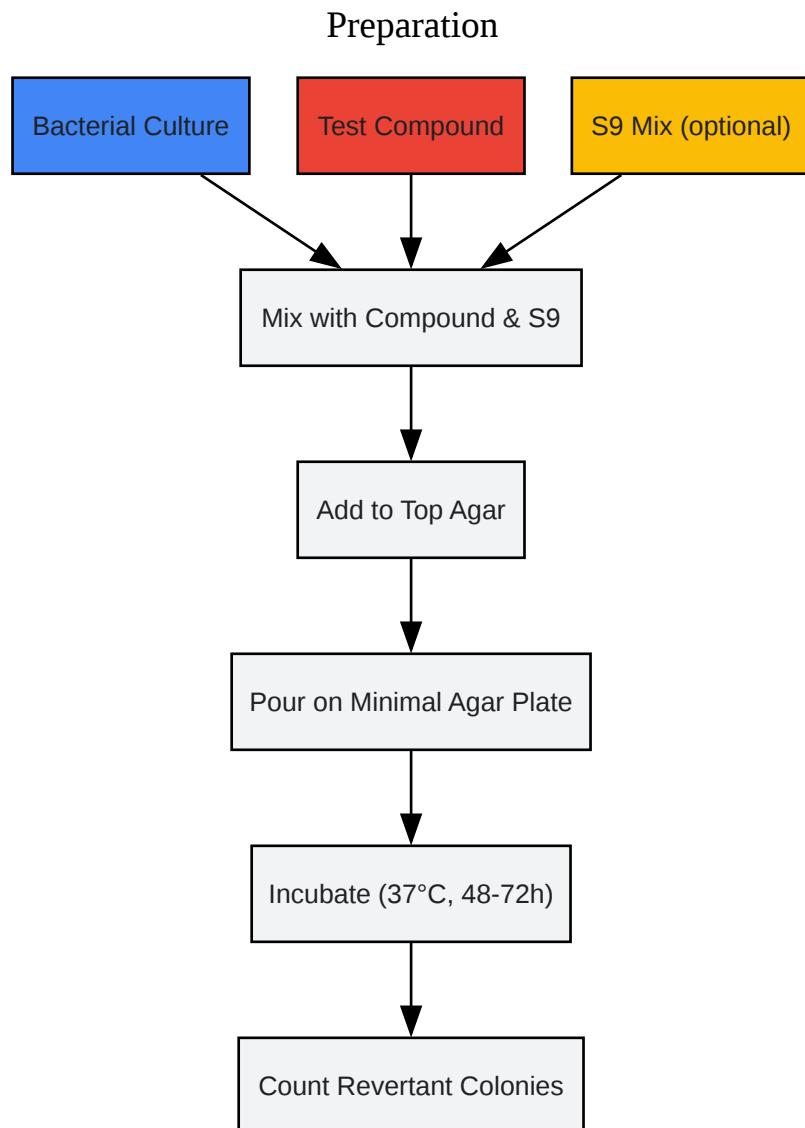
Caption: Workflow for an acute oral toxicity study.

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

The Ames test is a widely used *in vitro* assay to assess the mutagenic potential of a chemical.

- **Tester Strains:** Several strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537, TA1538) and *Escherichia coli* (e.g., WP2 uvrA) are used, which have mutations in the histidine or tryptophan operon, respectively.^{[20][21]}

- Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate from rats or hamsters, to detect mutagens that require metabolic activation.[20]
- Procedure:
 - The tester strain, the test substance at various concentrations, and the S9 mix (if required) are combined in a test tube.
 - Molten top agar is added to the tube, and the mixture is poured onto a minimal glucose agar plate.
 - The plates are incubated at 37°C for 48-72 hours.
- Evaluation: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the negative control.[22]



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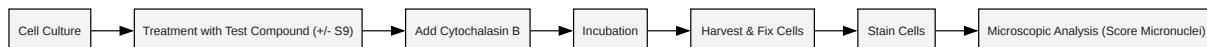
Caption: Workflow for the Ames test.

In Vitro Micronucleus Assay (OECD 487)

The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneuploid (chromosome-lagging) effects of a chemical.

- Cell Lines: Various mammalian cell lines can be used, such as Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes, or TK6 cells.[23][24]

- Treatment: Cells are exposed to the test substance at a range of concentrations, with and without metabolic activation (S9 mix).
- Cytokinesis Block: Cytochalasin B is often added to the cell cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored for micronuclei.[23][25]
- Harvesting and Staining: After an appropriate incubation period, cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Scoring: The frequency of micronucleated cells is determined by microscopic examination of at least 2000 binucleated cells per concentration.[23] A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.



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Caption: Workflow for the in vitro micronucleus assay.

Conclusion

The toxicological profile of **quinaldine** and its derivatives is complex and highly dependent on the specific chemical structure, including the nature and position of substituents on the quinoline ring. **Quinaldine** itself exhibits moderate acute toxicity and is mutagenic in in vitro assays. Its parent compound, quinoline, is a known carcinogen. Various derivatives of **quinaldine** show a wide range of toxicological effects, from low toxicity to potent genotoxicity and carcinogenicity.

The molecular mechanisms underlying the toxicity of these compounds are beginning to be understood, with evidence pointing to the involvement of key signaling pathways such as those regulated by p53 and MAP kinases, as well as the induction of apoptosis. This in-depth technical guide provides a foundation for further research and risk assessment of this important class of heterocyclic compounds. A thorough understanding of their toxicological profiles is

essential for the safe development and use of **quinidine**-based pharmaceuticals and other chemical products.

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